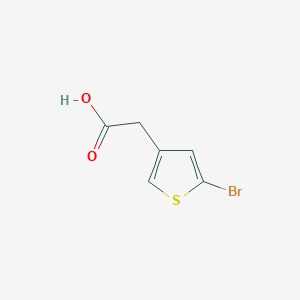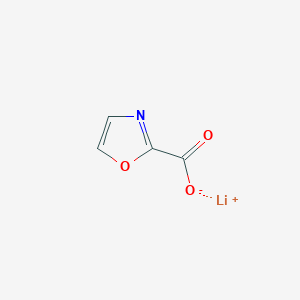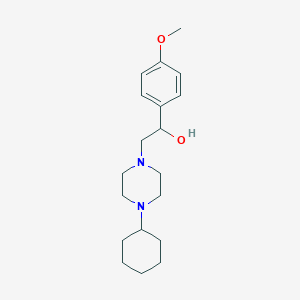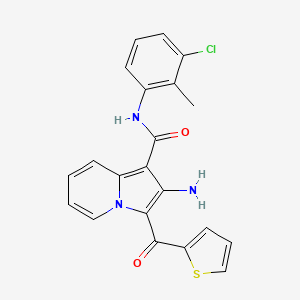![molecular formula C17H17ClN2O3 B2885049 methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate CAS No. 1280815-19-1](/img/structure/B2885049.png)
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as a formamide derivative and is known for its unique chemical properties, which make it an ideal candidate for drug development.
Mécanisme D'action
The mechanism of action of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that play a crucial role in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been shown to have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, this compound has also been shown to have neuroprotective effects and may help to prevent or reduce the severity of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate in lab experiments include its unique chemical properties, which make it an ideal candidate for drug development. However, the limitations of this compound include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective methods of synthesis. In addition, future research may also focus on the development of new derivatives of this compound with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the use of a formamide derivative and a series of reagents that facilitate the formation of the final product. This process is time-consuming and requires careful monitoring to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been extensively studied for its potential applications in the pharmaceutical industry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been used as a research tool in the study of various biochemical processes.
Propriétés
IUPAC Name |
methyl 3-[benzyl-(2-chloropyridine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)8-10-20(12-13-5-3-2-4-6-13)17(22)14-7-9-19-15(18)11-14/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZGLVYPVFZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)


![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)
![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)


![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

